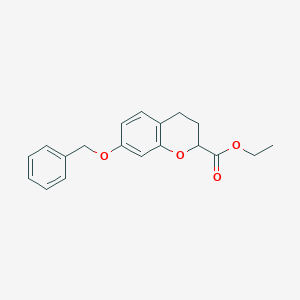

Ethyl 7-(Benzyloxy)chroman-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-phenylmethoxy-3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-21-19(20)17-11-9-15-8-10-16(12-18(15)23-17)22-13-14-6-4-3-5-7-14/h3-8,10,12,17H,2,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJPHBVKQLIQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 7 Benzyloxy Chroman 2 Carboxylate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate reveals several potential disconnection points. The most logical disconnections are at the ester and ether linkages, and the bonds forming the dihydropyran ring of the chroman structure.

Ester Disconnection: The ethyl ester group can be disconnected to its corresponding carboxylic acid, 7-(benzyloxy)chroman-2-carboxylic acid, and ethanol (B145695). This suggests that a final esterification step is a viable synthetic strategy.

Chroman Ring Disconnection: The chroman ring can be formed through an intramolecular cyclization. A key disconnection is the ether bond within the dihydropyran ring. This leads back to a substituted phenolic precursor, specifically a derivative of 1-(2-hydroxyphenyl)propane. This approach often involves an intramolecular Mitsunobu reaction or an oxy-Michael addition. researchgate.netmdpi.com

Benzyloxy Group Disconnection: The benzyloxy ether linkage at the C7 position points to a 7-hydroxychroman derivative and a benzyl (B1604629) halide (e.g., benzyl bromide) as precursors. This indicates the use of a benzyl group as a protecting group for a phenolic hydroxyl.

Based on this analysis, the key precursors for the synthesis of this compound are:

A substituted phenol (B47542): Typically resorcinol (B1680541) (1,3-dihydroxybenzene) or a derivative where one hydroxyl group is pre-functionalized.

A C3 synthon: A three-carbon unit that can react with the phenol to form the carboxylated dihydropyran ring. Examples include α,β-unsaturated esters like ethyl acrylate (B77674) or related molecules for condensation reactions.

A benzylation agent: Such as benzyl bromide, used for protecting the hydroxyl group at the 7-position.

The following table summarizes the key precursors and their roles in the synthesis.

Table 1: Key Precursors and Their Synthetic Roles

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| Resorcinol | Starting material for the phenolic component | |

| Benzyl Bromide | Benzylating agent for protecting the hydroxyl group | |

| Ethyl Acrylate or similar C3 synthons | Provides the three-carbon backbone for the dihydropyran ring and the ethyl ester functionality |

Classical and Modern Synthetic Routes

The synthesis of the chroman skeleton can be achieved through various classical and modern reactions. These routes often involve the construction of the heterocyclic ring followed by functional group manipulations.

Condensation reactions are fundamental to the formation of the pyran ring in chroman derivatives. researchgate.net While many routes produce chromenes or chromones which are subsequently reduced, direct chroman synthesis is also possible.

Pechmann Condensation: This reaction typically synthesizes coumarins (a class of chromen-2-ones) by reacting a phenol with a β-ketoester under acidic conditions. guidechem.com To synthesize the target molecule, one could start with 3-benzyloxyphenol and a suitable β-ketoester. The resulting coumarin (B35378), ethyl 7-(benzyloxy)-2-oxo-2H-chromene-3-carboxylate, can then be selectively reduced at the double bond to yield the chroman structure.

Knoevenagel Condensation: This involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov A potential route involves the Knoevenagel condensation of 7-(benzyloxy)salicylaldehyde with a malonic ester derivative, followed by cyclization and reduction steps.

Michael Addition: Intramolecular oxy-Michael addition is a powerful method for chroman synthesis. mdpi.comrsc.org This involves a phenol bearing a side chain with an α,β-unsaturated carbonyl moiety. Base-catalyzed cyclization of the phenolic oxygen onto the double bond directly forms the chroman ring. For the target molecule, a 7-(benzyloxy)phenol derivative with an appropriate acrylate side chain could be employed.

The ethyl ester group at the C2 position is commonly introduced via esterification of the corresponding carboxylic acid.

Fischer Esterification: 7-(Benzyloxy)chroman-2-carboxylic acid can be reacted with excess ethanol under acidic catalysis (e.g., sulfuric acid) to yield the desired ethyl ester. This is a reversible and equilibrium-controlled process.

Alkylation of Carboxylate: Alternatively, the sodium or potassium salt of the carboxylic acid can be treated with an ethylating agent like ethyl iodide or ethyl sulfate (B86663) to form the ester.

Coupling Agent-Mediated Esterification: For milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or PyBOP can be used to activate the carboxylic acid, which then reacts with ethanol. lookchem.com

Functional group interconversions may also be necessary. For instance, if the synthesis yields a chromone (B188151), reduction of the pyrone ring is required. The C3-C4 double bond of a chromene can be reduced by catalytic hydrogenation to form the chroman. Similarly, the ketone at C4 of a chromanone can be reduced. researchgate.net

In multi-step syntheses, protecting reactive functional groups is crucial. The benzyloxy group in the target molecule serves as a benzyl (Bn) protecting group for the 7-hydroxy functionality.

Protection: The benzyl group is typically introduced using the Williamson ether synthesis, where the sodium or potassium salt of a 7-hydroxychroman derivative is reacted with benzyl bromide or benzyl chloride. nih.gov Mild bases like silver(I) oxide (Ag₂O) can be used for more selective reactions. nih.gov

Stability: Benzyl ethers are robust and stable to a wide range of conditions, including many acidic and basic environments, making them excellent "permanent" protecting groups during a synthesis. researchgate.net

Deprotection: The benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C). nih.gov This reaction is clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. This method is advantageous as it can often be performed under neutral and mild conditions.

The orthogonality of the benzyl group allows for its selective removal in the presence of other protecting groups like silyl (B83357) ethers or certain esters. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Obtaining a single enantiomer is often critical for biological applications and can be achieved through asymmetric synthesis or by separating a racemic mixture.

Asymmetric Synthesis:

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral thioureas, can catalyze the enantioselective intramolecular oxy-Michael addition of a phenolic substrate to form the chroman ring with high enantiomeric excess (ee). mdpi.comchinesechemsoc.org

Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a precursor chromene, such as ethyl 7-(benzyloxy)-2H-chromene-2-carboxylate, using a chiral metal catalyst (e.g., based on Iridium or Rhodium) can produce the chiral chroman with high enantioselectivity. mdpi.comlibretexts.org

Chiral Resolution of Racemates:

Classical Resolution via Diastereomeric Salts: This is a common method where the racemic carboxylic acid (7-(benzyloxy)chroman-2-carboxylic acid) is reacted with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine. libretexts.orgwikipedia.org This forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. libretexts.orggoogle.com After separation, the pure enantiomer of the acid is recovered by treatment with an achiral acid.

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent than the other. libretexts.orgfccollege.ac.in For example, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer of the racemic ethyl ester, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer. libretexts.org Similarly, asymmetric hydrogenation can be performed as a kinetic resolution on a racemic chroman-2-one, yielding a chiral alcohol and the unreacted chiral ester. libretexts.org

Chiral Chromatography: The enantiomers of the final compound or a key intermediate can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles aims to make chemical synthesis more environmentally benign, safer, and more efficient.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and sometimes enhance product purity compared to conventional heating. researchgate.netmdpi.com Condensation and cyclization reactions for forming the chroman ring can often be accelerated using microwave technology. researchgate.net

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.netproquest.com The formation of chroman derivatives via multicomponent reactions has been successfully achieved under ultrasonic irradiation, often in green solvents like water. researchgate.net

Green Catalysts and Solvents:

The use of heterogeneous, reusable catalysts can simplify product purification and reduce waste.

Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key aspect of green synthesis. researchgate.net One-pot, multicomponent reactions performed in water are particularly advantageous as they reduce the number of workup and purification steps, saving time, energy, and materials. researchgate.net

The following table summarizes various green methodologies applicable to chroman synthesis.

Table 2: Green Chemistry Methodologies in Chroman Synthesis

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, higher yields, increased purity. | researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates, milder conditions, improved yields. | researchgate.netproquest.com |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact, simplified workup. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy, reduced waste, operational simplicity. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-(Benzyloxy)chroman-2-carboxylic acid |

| Resorcinol |

| Benzyl Bromide |

| Ethyl Acrylate |

| 7-Hydroxychroman-2-carboxylic acid |

| 3-Benzyloxy-2-nitrotoluene |

| 3-Benzyloxy-2-nitrophenylpyruvic acid ethyl ester |

| 7-Benzyloxyindole-2-carboxylic acid ethyl ester |

| 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxylate |

| Ethyl 7-(benzyloxy)-2-oxo-2H-chromene-3-carboxylate |

| 7-(Benzyloxy)salicylaldehyde |

| Brucine |

| Strychnine |

| Ethanol |

| Toluene |

| Dicyclohexylcarbodiimide (DCC) |

Advanced Synthetic Techniques and Automation

The pursuit of more efficient, sustainable, and rapid methods for the synthesis of complex molecules like this compound has led to the adoption of advanced technologies. These include flow chemistry, automated synthesis platforms, and novel catalytic systems, which offer significant advantages over traditional batch methods.

Flow Chemistry and Continuous Processing:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnoelresearchgroup.com This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. mdpi.com For the synthesis of chroman cores, flow chemistry can be particularly advantageous in managing exothermic reactions and handling hazardous reagents safely. noelresearchgroup.com The construction of the chroman ring system, for instance, can be achieved through multi-step sequences in a continuous and automated fashion, minimizing the need for isolation of intermediates. scribd.com

A hypothetical flow-based synthesis of a precursor to this compound could involve the reaction of a substituted phenol with an α,β-unsaturated ester, a reaction that can be accelerated and optimized under flow conditions. The benefits of such an approach are summarized in the table below.

| Parameter | Batch Reaction | Flow Reaction | Advantage of Flow Chemistry |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent, due to high surface-area-to-volume ratio. | Improved reaction control and safety. |

| Mixing | Can be slow and heterogeneous. | Rapid and efficient diffusion mixing. | Increased reaction rates and yields. |

| Scalability | Difficult and often requires re-optimization. | Straightforward by running the system for longer. | Faster transition from laboratory to production scale. |

| Safety | Larger volumes of hazardous materials. | Small reaction volumes at any given time. | Minimized risk of accidents. |

Automated Synthesis Platforms:

The integration of robotics and software has enabled the development of automated synthesis platforms capable of performing complex multi-step syntheses with minimal human intervention. researchgate.netnih.gov These systems can be programmed to execute a series of reactions, purifications, and analyses, significantly accelerating the drug discovery and development process. nih.govresearchgate.net For the synthesis of a library of chroman derivatives, including variations of this compound, an automated platform could be employed to systematically explore different starting materials and reaction conditions. researchgate.net

Modern automated synthesizers can utilize pre-packaged reagent cartridges, simplifying the experimental setup and enhancing reproducibility. youtube.com This "plug-and-play" approach allows chemists to rapidly assemble and test various synthetic routes. youtube.com

Advanced Catalytic Methods:

The development of novel catalysts is a cornerstone of modern organic synthesis. For the enantioselective synthesis of the chroman core, organocatalysis has emerged as a powerful tool. researchgate.netnih.govnih.gov Chiral organocatalysts can promote asymmetric reactions, such as Michael additions, to create the stereocenter at the C2 position with high enantioselectivity. researchgate.netrsc.org For example, a bifunctional organocatalyst could be employed to facilitate the intramolecular oxy-Michael addition of a phenol derivative to an α,β-unsaturated ester, yielding the desired chiral chroman-2-carboxylate. rsc.org

Recent advancements have also focused on the use of metal-based catalysts for the synthesis of chromenes, which can then be reduced to the corresponding chromans. msu.edu While not always directly applicable to the synthesis of the fully saturated chroman ring in a single step, these methods highlight the continuous innovation in catalytic approaches for this class of compounds.

The following table summarizes some advanced catalytic approaches relevant to the synthesis of chiral chroman derivatives.

| Catalytic Approach | Catalyst Type | Key Transformation | Potential Advantages |

| Asymmetric Organocatalysis | Chiral amines, thioureas, phosphoric acids | Intramolecular Michael Addition | High enantioselectivity, metal-free conditions. researchgate.netrsc.org |

| Metal-Catalyzed Cyclization | Gold, Platinum, Iron complexes | Cycloisomerization of aryl propargyl ethers | Access to diverse chromene precursors. msu.edu |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Radical-mediated cyclizations | Mild reaction conditions, novel reactivity. nih.gov |

The convergence of these advanced synthetic techniques—flow chemistry, automation, and novel catalysis—holds immense promise for the efficient and stereocontrolled synthesis of complex molecules like this compound. These technologies not only accelerate the pace of research but also enable the exploration of novel chemical space, ultimately contributing to the discovery of new and improved therapeutic agents.

Reaction Mechanisms and Chemical Transformations of Ethyl 7 Benzyloxy Chroman 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of the chroman core in Ethyl 7-(Benzyloxy)chroman-2-carboxylate is susceptible to electrophilic aromatic substitution (EAS) reactions. The benzyloxy group at the 7-position is an ortho-, para-directing activator, enhancing the electron density of the aromatic ring and facilitating the attack by electrophiles. However, the ester group at the 2-position is a deactivating group, which may influence the regioselectivity of the substitution. In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the benzene ring, which acts as a nucleophile youtube.com.

Common electrophilic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, bromination of a similar coumarin (B35378) derivative, ethyl 7-(benzyloxy)-2-oxo-2H-chromene-3-carboxylate, has been reported to occur at the 6-position, yielding ethyl 7-(benzyloxy)-6-bromo-2-oxo-2H-chromene-3-carboxylate lookchem.com. This suggests that the 6- and 8-positions of the chroman ring in this compound would be the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (NAS) on the chroman ring is generally less favorable unless activated by strong electron-withdrawing groups or under harsh reaction conditions. The electron-donating nature of the benzyloxy group further disfavors classical NAS pathways.

Oxidation and Reduction Reactions of the Chroman Core and Side Chains

The chroman core of this compound is relatively stable to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of the heterocyclic ring or oxidation of the benzylic positions of the chroman and benzyloxy groups.

Reduction reactions can target both the ester functionality and potentially the aromatic rings under more vigorous conditions. The ethyl ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation could potentially lead to the debenzylation of the 7-benzyloxy group to a 7-hydroxy group, a common transformation for benzyl (B1604629) ethers. Furthermore, under high pressure and with specific catalysts, the aromatic rings of the chroman and benzyloxy moieties could be reduced.

Hydrolysis and Ester Transformations

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 7-(Benzyloxy)chroman-2-carboxylic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The hydrolysis of a similar compound, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, to its corresponding carboxylic acid has been shown to proceed with a nearly quantitative yield rsc.org.

Beyond simple hydrolysis, the ester group can undergo various transesterification reactions by treatment with a different alcohol in the presence of an acid or base catalyst. Amidation can also be achieved by reacting the ester with an amine, often requiring activation of the ester or conversion to a more reactive acyl derivative. For example, a chromone (B188151) carboxylic acid can be activated with a coupling agent like PyBOP to facilitate reaction with an amine to form an amide rsc.org. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, leading to the formation of salicylaldehyde azine and malonohydrazide through ring-opening nih.gov.

| Transformation | Reagents | Product | Typical Yield |

| Hydrolysis | NaOH (aq), then H₃O⁺ | 7-(Benzyloxy)chroman-2-carboxylic acid | High |

| Amidation | Amine, Coupling Agent | 7-(Benzyloxy)chroman-2-carboxamide derivative | Moderate to High |

| Transesterification | R'OH, Acid/Base Catalyst | Alkyl 7-(Benzyloxy)chroman-2-carboxylate | Variable |

Cycloaddition and Rearrangement Reactions

The chroman ring system itself is generally not prone to classical cycloaddition reactions due to its saturated heterocyclic ring. However, related chromone systems, which possess a double bond in the heterocyclic ring, can undergo cycloaddition reactions. For instance, ethyl 5-hydroxy-4-oxo-8-propyl-4H- rsc.orgbenzopyran-2-carboxylate reacts with chloroacetone under basic conditions to yield cyclopropanation products of the chromone 2,3-double bond rsc.org.

Rearrangement reactions involving the chroman skeleton are not common under standard laboratory conditions. However, under specific catalytic or photochemical conditions, skeletal rearrangements could potentially be induced.

Derivatization and Functionalization Strategies

The structure of this compound offers multiple handles for derivatization and functionalization, allowing for the synthesis of a diverse library of related compounds.

The ethyl ester is a key site for modification. As discussed in the hydrolysis and ester transformations section, it can be converted into a variety of other functional groups.

| Ester Modification | Resulting Functional Group | Example Reagents |

| Hydrolysis | Carboxylic Acid | LiOH, H₂O/THF |

| Reduction | Primary Alcohol | LiAlH₄, THF |

| Amidation | Amide | R₂NH, Lewis Acid |

| Transesterification | Different Ester | R'OH, H⁺ or OR'⁻ |

For instance, the related compound ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate serves as a scaffold where the ester group can be modified to explore structure-activity relationships medchemexpress.com.

The benzyloxy group provides another avenue for functionalization. The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to afford the corresponding 7-hydroxychroman derivative. This phenol (B47542) can then be subjected to a range of reactions, such as etherification or esterification, to introduce different substituents at the 7-position.

The aromatic ring of the benzyloxy group is also susceptible to electrophilic substitution, although directing the substitution specifically to this ring in the presence of the activated chroman ring could be challenging and require careful selection of reaction conditions. Functionalization of benzyloxy groups is a common strategy in the synthesis of complex molecules, as seen in the preparation of various indole derivatives where the benzyloxy group is carried through several synthetic steps nih.govmdpi.com.

Ring System Derivatization

The chemical reactivity of the chroman ring in this compound allows for a variety of derivatization reactions. These transformations can modify the core heterocyclic structure, leading to a diverse range of analogues with potentially altered biological activities. Key derivatization strategies include modifications of the pyran ring and substitutions on the aromatic ring.

One notable transformation is the catalytic hydrogenation of the O-benzyl protecting group, which simultaneously can reduce the double bond in related 2H-chromene systems to yield the corresponding chroman. For instance, the hydrogenation of a mixture of O-benzyl derivatives using 10% palladium on carbon can lead to both the reduction of a double bond and O-deprotection, affording the saturated chroman ring system. unimi.it This process highlights a common strategy for accessing the core chroman structure, which can then be further derivatized.

Further derivatization can be achieved through reactions involving the substituents on the aromatic ring. The hydroxyl group, once deprotected, serves as a versatile handle for introducing a wide array of functionalities. For example, alkylation of the hydroxyl group can be accomplished using various alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. This method has been successfully employed in the synthesis of long-chain alkoxy derivatives of related coumarin systems.

Another avenue for derivatization involves electrophilic substitution on the aromatic portion of the chroman ring. The positions ortho and para to the existing oxygen substituent are activated towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed to introduce new functional groups onto the benzene ring, thereby modifying the electronic and steric properties of the molecule.

The following table summarizes key derivatization reactions applicable to the chroman ring system, based on transformations reported for analogous structures.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Catalytic Hydrogenation | 10% Palladium on Carbon, H₂ | Chroman with deprotected hydroxyl group | unimi.it |

| O-Alkylation | Alkyl bromide, K₂CO₃, DMF | 7-Alkoxy-chroman derivative | nih.gov |

| Hydrolysis of Ester | Sodium hydroxide, water-methanol mixture | Chroman-2-carboxylic acid | unimi.it |

| Cyclization (from precursor) | N,N-diethylaniline, 210 °C | 2H-Chromene derivative | unimi.it |

These examples demonstrate the versatility of the chroman scaffold for chemical modification, providing access to a wide range of derivatives for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms in ethyl 7-(benzyloxy)chroman-2-carboxylate can be meticulously mapped out.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl ester, the benzyloxy group, and the chroman core. The ethyl group would present as a quartet for the methylene (B1212753) protons (OCH₂CH₃) and a triplet for the methyl protons (OCH₂CH₃). The benzylic methylene protons (OCH₂Ph) would likely appear as a singlet, while the phenyl protons of the benzyloxy group would resonate in the aromatic region of the spectrum. The protons on the chroman ring system would exhibit characteristic shifts and coupling patterns that reveal their relative positions. For instance, the proton at the C2 position, being adjacent to the ester and the chiral center, would provide key structural information through its multiplicity and coupling to the C3 protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, the aromatic carbons of both the chroman and benzyl (B1604629) moieties, and the aliphatic carbons of the chroman ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the chroman ring. For example, in related benzofuran (B130515) derivatives, a quartet around δ 4.3 and a triplet around δ 1.3 confirms the presence of an ethoxy group of the ester moiety at the C-3 position. beilstein-journals.org Similarly, a singlet for two benzylic protons around 5.2 ppm is characteristic of the benzyloxy group. beilstein-journals.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on characteristic values for similar structures.

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.8 | dd | 8.0, 4.0 | 1H |

| H-3a | ~2.9 | m | 1H | |

| H-3b | ~2.7 | m | 1H | |

| H-4a | ~2.2 | m | 1H | |

| H-4b | ~2.0 | m | 1H | |

| H-5 | ~6.5 | d | 8.5 | 1H |

| H-6 | ~6.6 | dd | 8.5, 2.5 | 1H |

| H-8 | ~6.4 | d | 2.5 | 1H |

| OCH₂CH₃ | ~4.2 | q | 7.1 | 2H |

| OCH₂CH₃ | ~1.3 | t | 7.1 | 3H |

| OCH₂Ph | ~5.1 | s | 2H | |

| Phenyl-H | ~7.3-7.5 | m | 5H |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) |

| C=O | ~171.0 |

| C-2 | ~75.0 |

| C-3 | ~25.0 |

| C-4 | ~22.0 |

| C-4a | ~118.0 |

| C-5 | ~110.0 |

| C-6 | ~115.0 |

| C-7 | ~158.0 |

| C-8 | ~102.0 |

| C-8a | ~154.0 |

| OCH₂CH₃ | ~61.0 |

| OCH₂CH₃ | ~14.0 |

| OCH₂Ph | ~70.0 |

| Phenyl-C (ipso) | ~137.0 |

| Phenyl-C (o, m, p) | ~127.0-129.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the various functional moieties.

The most prominent feature would be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible, usually as two bands in the 1300-1000 cm⁻¹ region. The presence of the benzyloxy group would be confirmed by the C-O-C stretching vibrations of the ether linkage, also in the fingerprint region. The aromatic C-H stretching vibrations of both the chroman and benzyl rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the chroman ring and the ethyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. For instance, in related tetrahydropyrimidine-5-carboxylate derivatives, FT-IR spectra show characteristic peaks for C=O stretching around 1738-1746 cm⁻¹ and C-H stretching of alkanes around 2967-2986 cm⁻¹. rsc.org

A table summarizing the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Ester) | Stretch | 1750-1735 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-O (Ether) | Stretch | 1260-1000 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₉H₂₀O₄).

In the mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve characteristic losses of functional groups. For example, the loss of the ethoxy group (-OC₂H₅) from the ester would result in a significant fragment ion. Another prominent fragmentation pathway would be the cleavage of the benzyloxy group, leading to the formation of a stable benzyl cation (m/z 91) or the loss of a benzyl radical. Cleavage of the chroman ring could also occur, providing further structural insights. For comparison, the mass spectrum of ethyl 5-benzyloxyindole-2-carboxylate shows a clear molecular ion peak and fragmentation corresponding to the loss of the ethyl and benzyloxy groups. nist.gov

A table illustrating the expected major ions in the mass spectrum of this compound is shown below.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 312 | Molecular Ion |

| [M - OC₂H₅]⁺ | 267 | Loss of ethoxy group |

| [M - COOC₂H₅]⁺ | 239 | Loss of ethyl carboxylate group |

| [C₇H₇]⁺ | 91 | Benzyl cation |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the dihydropyran ring of the chroman system, which typically adopts a half-chair or sofa conformation. It would also precisely define the orientation of the ethyl carboxylate and benzyloxy substituents. The crystal packing is often stabilized by various intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net While no specific crystal structure for the title compound has been reported, studies on similar heterocyclic compounds like 7-benzoyloxycoumarin have detailed the planarity and intermolecular interactions that stabilize the crystal lattice. researchgate.net In the crystal structure of a related quinoxaline (B1680401) derivative, C-H···O hydrogen bonds and slipped π-stacking interactions were observed to form chains of molecules. nih.gov

A hypothetical table of selected crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~18.1 |

| β (°) | ~95 |

| Volume (ų) | ~1550 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy techniques, such as optical rotation (OR) and electronic circular dichroism (ECD), are essential for determining the absolute configuration of chiral molecules like this compound. The presence of a stereocenter at the C2 position means the compound can exist as two enantiomers, which will rotate plane-polarized light in opposite directions.

The specific optical rotation, [α]D, is a measure of this rotation and its sign (+ or -) can be used to distinguish between enantiomers. However, the determination of the absolute configuration (R or S) from the sign of the optical rotation alone is not always straightforward and often requires comparison with known compounds or quantum mechanical calculations. nih.gov

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with spectra predicted by quantum mechanical calculations for the different possible stereoisomers. nih.govnih.gov For chiral chromans, the sign of the Cotton effects in the ECD spectrum can often be correlated with the helicity of the dihydropyran ring, providing a powerful tool for stereochemical assignment. nih.gov

A summary of the expected chiroptical properties is provided below.

| Technique | Parameter | Expected Observation |

| Optical Rotation (OR) | Specific Rotation [α]D | Non-zero value; sign depends on the enantiomer |

| Electronic Circular Dichroism (ECD) | Cotton Effects | Characteristic positive and/or negative bands |

Computational Chemistry and Molecular Modeling Studies of Ethyl 7 Benzyloxy Chroman 2 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic behavior and reactivity of a molecule. These methods are essential for understanding the intrinsic properties of Ethyl 7-(Benzyloxy)chroman-2-carboxylate at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for calculating the electronic structure of molecules. For compounds structurally similar to this compound, DFT methods, particularly utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry in the ground state. ijrar.org This process involves calculating key structural parameters such as bond lengths and bond angles. The optimization yields the most stable three-dimensional conformation of the molecule. For instance, in related carboxylate compounds, the C=O bond length of the ester group is typically around 1.216 Å, indicating its double bond character, while the C-O single bond length is longer. ijrar.org The bond angles around the central sp2 hybridized carbon atoms are generally expected to be around 120 degrees, consistent with their planar geometry. ijrar.org

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations Data is illustrative, based on calculations of structurally similar compounds.

| Parameter | Description | Predicted Value |

| Bond Length C=O (Ester) | The length of the carbonyl double bond in the ethyl carboxylate group. | ~ 1.21 Å |

| Bond Length C-O (Ester) | The length of the carbon-oxygen single bond in the ethyl carboxylate group. | ~ 1.38 Å |

| Bond Length C-O (Ether) | The length of the carbon-oxygen bond in the benzyloxy group. | ~ 1.39 Å |

| Bond Angle O=C-O (Ester) | The angle within the ester functional group. | ~ 124° |

| Dihedral Angle | The rotational angle between the chroman and benzyl (B1604629) rings. | Varies based on conformation |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for determining a molecule's chemical reactivity and stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For analogous heterocyclic compounds, HOMO-LUMO energy gaps have been calculated in the range of 4.1 to 4.6 eV, indicating good stability but with the potential for charge transfer interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on the surface of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), such as around electronegative atoms like oxygen, and blue indicates electron-deficient regions (positive potential), typically around hydrogen atoms. nih.govwuxiapptec.com For a molecule like this compound, the most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the carboxylate and ether groups, making them likely sites for electrophilic attack. nih.govnih.gov

Table 2: Frontier Orbital Energies and Reactivity Descriptors Data is illustrative, based on calculations of structurally similar compounds. nih.govmaterialsciencejournal.org

| Descriptor | Significance | Typical Value (eV) |

| EHOMO | Electron-donating ability | ~ -7.0 |

| ELUMO | Electron-accepting ability | ~ -2.5 |

| Energy Gap (ΔE) | Chemical reactivity and stability | ~ 4.5 |

| Ionization Potential (I) | Energy required to remove an electron | ~ 7.0 |

| Electron Affinity (A) | Energy released when an electron is added | ~ 2.5 |

Non-Linear Optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. google.com The key molecular property for second-order NLO effects is the first molecular hyperpolarizability (β). google.comresearchgate.net Molecules with significant NLO properties often feature an electron donor group and an electron acceptor group connected by a π-conjugated system. For chromophore-containing polymers, NLO coefficients are evaluated to assess their potential in developing optoelectronic and photonic devices. researchgate.netresearchgate.net Computational studies can predict the β value, offering a preliminary screening of a molecule's potential for NLO applications.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. uq.edu.au These simulations are crucial for understanding how this compound behaves in a solution or biological environment.

Conformational analysis, often performed using techniques like Potential Energy Surface (PES) scans, systematically explores the energy landscape of a molecule as a function of its dihedral angles. nih.gov By rotating specific bonds, a PES scan can identify the most stable, low-energy conformers. nih.gov For this compound, key dihedral angles would include those defining the orientation of the benzyloxy group relative to the chroman ring and the conformation of the ethyl ester chain. Identifying the preferred conformations is essential for understanding how the molecule might fit into a protein's binding site.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is a vital tool in drug discovery for predicting binding affinity and interaction patterns.

Molecular docking studies can be used to profile the potential interactions between this compound and various protein targets. Docking algorithms place the ligand into the active site of a protein and score the different poses based on factors like electrostatic complementarity and intermolecular forces. scispace.com Studies on similar coumarin (B35378) and chromene derivatives have shown that these scaffolds can act as inhibitors for enzymes such as monoamine oxidase B (MAO-B). medchemexpress.com The interactions stabilizing the ligand-protein complex typically include hydrogen bonds (e.g., with the ester carbonyl oxygen) and hydrophobic interactions involving the aromatic rings. nih.govscispace.com

Table 3: Potential Protein Targets and Interaction Profile for this compound This table is illustrative and based on docking studies of analogous compounds. nih.govmedchemexpress.com

| Potential Protein Target | Therapeutic Area | Predicted Interacting Residues | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Tyrosine, Cysteine, Phenylalanine | Hydrogen Bonding, π-π Stacking, Hydrophobic |

| Antineoplastic Proteins (e.g., Kinases) | Oncology | Aspartate, Lysine, Leucine | Hydrogen Bonding, Hydrophobic Interactions |

| Angiotensin-Converting Enzyme 2 (ACE2) | Antiviral/Cardiovascular | Lysine, Aspartate, Tyrosine | Electrostatic, Hydrogen Bonding |

Receptor Binding Mode Prediction

Information regarding the prediction of the receptor binding mode for this compound through computational studies is not available in the current scientific literature.

Structure-Activity Relationship (SAR) Modeling and Prediction

There are no specific Structure-Activity Relationship (SAR) models or predictions available for this compound in the reviewed literature.

In Vitro Biological Mechanistic Investigations of Ethyl 7 Benzyloxy Chroman 2 Carboxylate

Enzyme Modulation and Inhibition Mechanisms

The interaction of Ethyl 7-(Benzyloxy)chroman-2-carboxylate with various enzyme systems has been a subject of scientific inquiry. These studies are crucial for understanding its potential therapeutic applications and for guiding further drug development.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. nih.govnih.gov While derivatives of chromone (B188151) and related heterocyclic structures have been investigated for their MAO inhibitory potential, specific studies detailing the inhibitory activity and mechanism of this compound against MAO-A or MAO-B are not extensively available in the current body of scientific literature. For instance, a related compound, Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, has been identified as a selective inhibitor of human MAO-B with an IC50 of 45.52 μM. medchemexpress.com However, direct inhibitory data for this compound remains to be reported.

Cholinesterase (ChE) Inhibition Studies

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govmdpi.com The investigation of novel cholinesterase inhibitors is an active area of research. redalyc.orgnih.gov While various carbamates and heterocyclic compounds have been evaluated for their ChE inhibitory effects, specific in vitro studies quantifying the IC50 values and detailing the inhibition kinetics of this compound against AChE and BChE are not prominently featured in published research.

Other Relevant Enzymatic Target Interactions (e.g., HIV-1 Protease, Tyrosinase, DNA Gyrase, Aldose Reductase, Cytochrome P450s)

The broader enzymatic interaction profile of a compound can reveal additional therapeutic possibilities.

HIV-1 Protease: This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov While the development of HIV-1 protease inhibitors is a significant area of medicinal chemistry, google.com there is no specific data available on the inhibitory activity of this compound against this enzyme.

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medical applications. There is no readily available research on the interaction of this compound with tyrosinase.

DNA Gyrase: As a bacterial type-II topoisomerase, DNA gyrase is a validated target for antibacterial agents. nih.govnih.gov Studies on novel DNA gyrase inhibitors are ongoing, but the specific activity of this compound has not been reported.

Aldose Reductase: This enzyme is implicated in diabetic complications, and its inhibitors are of therapeutic interest. nih.govnih.gov While various compounds have been studied for aldose reductase inhibition, specific data for this compound is not available.

Cytochrome P450s (CYP450s): This superfamily of enzymes is central to drug metabolism. Understanding a compound's interaction with CYP450 isoforms, such as CYP2C8, is critical for predicting potential drug-drug interactions. nih.gov However, studies detailing the metabolic profile of this compound and its effects on CYP450 enzymes have not been published.

Receptor Ligand Binding and Signal Transduction Pathways

The ability of a compound to bind to specific receptors and modulate their signaling pathways is a fundamental aspect of its pharmacological profile. For instance, a structurally related chroman derivative, 7-[3-(2-Chloro-4-phenoxy-phenoxy)-propoxy]-2-ethyl-chroman-2-carboxylic acid, has been shown to interact with Peroxisome proliferator-activated receptors (PPARs), with an EC50 of 30 nM for PPAR alpha and an IC50 of 690 nM for PPAR gamma. bindingdb.org However, specific receptor binding affinities and the resulting signal transduction pathway modulation for this compound have not been documented in the available literature.

Cellular and Subcellular Interaction Mechanisms

Detailed investigations into how this compound interacts with cellular and subcellular components are necessary to fully understand its biological effects. Such studies would typically involve cell-based assays to determine its effects on cell viability, proliferation, and other cellular processes. At present, specific data on these interaction mechanisms for this particular compound are not available in the scientific literature.

Chemoenzymatic Reaction Pathways and Biocatalysis

Chemoenzymatic synthesis and biocatalysis offer environmentally friendly and efficient methods for producing complex molecules. While the synthesis of related benzofuran (B130515) and benzopyran derivatives has been described, sometimes involving enzymatic steps, nih.gov specific literature detailing the chemoenzymatic reaction pathways or biocatalytic production of this compound is not currently available. The synthesis of a related compound, 7-benzyloxy-2-methyl-chroman-2-carboxylic acid ethyl ester, has been documented, noting its upstream products. lookchem.com

Antioxidant and Oxidative Stress Mitigation Mechanisms

In vitro studies on compounds structurally related to this compound, particularly chroman and coumarin (B35378) derivatives, have revealed potential antioxidant and oxidative stress mitigation properties. These investigations primarily focus on the ability of these compounds to scavenge free radicals and modulate cellular oxidative processes. It is important to note that the following findings are based on related structures, as direct research on the antioxidant mechanisms of this compound is not extensively available in the reviewed literature.

The antioxidant activity of this class of compounds is often attributed to their chemical structure, particularly the presence of a chroman or coumarin nucleus and various functional groups. researchgate.netnih.gov The mechanisms of action are generally explored through a variety of assays that measure the capacity to neutralize reactive oxygen species (ROS) and other free radicals. mdpi.comdu.ac.ir

Research on a series of chroman carboxamide analogs demonstrated notable antioxidant potential, with many compounds showing higher activity than the standard antioxidant, Trolox. researchgate.netconnectjournals.com The antioxidant capacity was assessed using 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide radical scavenging methods. researchgate.netconnectjournals.com For instance, one of the tested chroman carboxamide analogs, compound 5e , exhibited a significant 93.7% inhibition in the DPPH assay, while compound 5d showed the highest hydrogen peroxide radical scavenging activity at 83.2% inhibition. researchgate.netconnectjournals.com This suggests that the chroman scaffold is a key contributor to the observed antioxidant effects.

Similarly, studies on 4-hydroxycoumarin (B602359) derivatives have highlighted their potential in scavenging free radicals. mdpi.comnih.gov The introduction of different substituents at the C-3 position of the coumarin ring was found to influence the antioxidant capacity. mdpi.com For example, compounds 2b and 6b , which are (E)-ethyl 2-cyano-3-methylpent-2-enoate and a (E)-2-cyano-3-but-2-enoic acid derivative respectively, were among the most active in scavenging radicals. mdpi.com The antioxidant potential of these derivatives was confirmed through various methods, including total antioxidant capacity, DPPH radical scavenging, and hydroxyl radical scavenging assays. mdpi.comresearchgate.net

The general mechanism for the antioxidant activity of phenolic compounds, which includes many coumarin and chroman derivatives, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and breaking the chain reaction of oxidation. capes.gov.br The stability of the resulting antioxidant radical is a crucial factor in its efficacy. Furthermore, some coumarin derivatives have been shown to chelate metal ions, which can otherwise catalyze the formation of ROS. researchgate.net

The following interactive data table summarizes the in vitro antioxidant activities of various chroman and coumarin derivatives as reported in the scientific literature.

Table 1: In Vitro Antioxidant Activity of Selected Chroman and Coumarin Derivatives

| Compound ID | Compound Name/Class | Assay | Result | Source |

|---|---|---|---|---|

| 5e | Chroman Carboxamide Analog | DPPH Radical Scavenging | 93.7% Inhibition | researchgate.netconnectjournals.com |

| 5d | Chroman Carboxamide Analog | Hydrogen Peroxide Scavenging | 83.2% Inhibition | researchgate.netconnectjournals.com |

| 7b | (E)-2-cyano-3-but-2-enoic acid derivative | Total Antioxidant Capacity (TAC) | 324.01 µg/mL | mdpi.com |

| 2b | (E)-ethyl 2-cyano-3-methylpent-2-enoate derivative | Total Antioxidant Capacity (TAC) | 278.24 µg/mL | mdpi.com |

| 6b | 4-hydroxycoumarin derivative | Lipid Peroxide Scavenging (24h) | IC50 < 3.90 µg/mL | nih.gov |

| 9c | 4-hydroxycoumarin derivative | Lipid Peroxide Scavenging (24h) | IC50 = 5.88 µg/mL | nih.gov |

Applications and Future Research Directions

Ethyl 7-(Benzyloxy)chroman-2-carboxylate as a Synthetic Intermediate

This compound is a crucial building block in the synthesis of more complex and biologically active molecules. The chroman core, combined with the benzyloxy and ethyl carboxylate groups, provides multiple reactive sites for chemical modification. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a diverse library of amide and ester derivatives.

A key synthetic application of related chroman structures is in the preparation of potent and selective inhibitors of various enzymes. For example, the synthesis of 7-benzyloxyindole-2-carboxylic acid involves the hydrolysis of the corresponding ethyl ester, a transformation that is also applicable to this compound. prepchem.com This highlights the utility of the ethyl carboxylate group as a versatile handle for further chemical elaboration.

The benzyloxy group at the 7-position is also of significant synthetic interest. It can be deprotected to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties and biological activity.

Scaffold Engineering for Targeted Biological Activity

The chroman scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net By strategically modifying the substituents on the chroman ring of this compound, researchers can fine-tune its biological activity for specific therapeutic targets.

The process of scaffold engineering involves a detailed analysis of the structure-activity relationship (SAR), which examines how changes in the molecular structure affect its biological efficacy. nih.gov For chroman derivatives, this could involve modifications at various positions of the chroman ring system. For example, introducing different functional groups at the 7-position, in place of the benzyloxy group, or altering the substituent at the 2-position can lead to compounds with enhanced potency and selectivity.

The goal of such engineering is to develop lead compounds for a wide range of diseases. Chromone (B188151) and chromene derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov This wide range of activities underscores the potential of the chroman scaffold as a template for drug design.

Emerging Research Avenues and Interdisciplinary Studies

The versatility of the chroman-2-carboxylate scaffold is paving the way for new and exciting areas of research. One emerging application is in the development of novel diagnostic tools and imaging agents. The chroman core can be functionalized with fluorescent tags or other reporter groups, allowing for the visualization of biological processes in real-time.

Furthermore, interdisciplinary studies are becoming increasingly important in unlocking the full potential of these compounds. The study of chemiluminescent 2-coumaranones, which share structural similarities with chroman-2-carboxylates, has revealed applications in bioanalysis and material science. mdpi.com These compounds can be used as sensitive probes that emit light in response to specific biological or mechanical triggers. mdpi.com This suggests that appropriately modified chroman-2-carboxylates could also be developed for similar innovative applications.

The exploration of chroman derivatives is also extending into the field of materials science, where their unique photophysical properties could be harnessed for the development of advanced materials with novel optical or electronic properties.

Challenges and Opportunities in Chroman-2-carboxylate Research

Despite the significant promise of chroman-2-carboxylate derivatives, there are challenges that need to be addressed. One of the primary hurdles is the development of efficient and scalable synthetic routes to produce these compounds in large quantities for further research and potential commercialization. While various synthetic strategies exist, optimizing these methods to be cost-effective and environmentally friendly remains an ongoing effort. researchgate.net

Another challenge lies in fully understanding the complex structure-activity relationships that govern the biological effects of these compounds. This requires extensive biological testing and computational modeling to predict how different structural modifications will impact their activity and selectivity.

However, these challenges also present significant opportunities. The development of novel synthetic methodologies will not only facilitate the production of known chroman derivatives but also open up avenues for the creation of entirely new classes of compounds with unique biological properties. The continued exploration of the biological activities of chroman-2-carboxylates is likely to uncover new therapeutic applications for a wide range of diseases. nih.gov

Q & A

Q. How can researchers validate conflicting reports on the compound’s antioxidant activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.